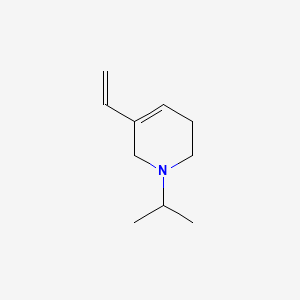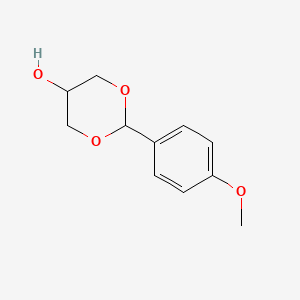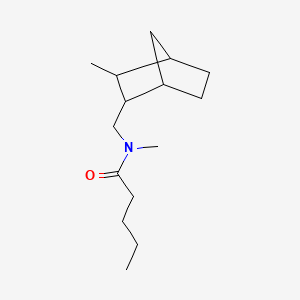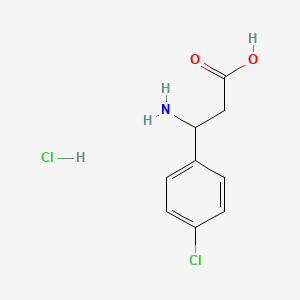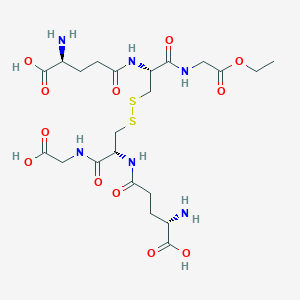
H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its role in antioxidant defense, detoxification, and cellular signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” typically involves the stepwise assembly of the tripeptide chain. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. After the assembly of the tripeptide chain, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In this method, the peptide is assembled on a solid resin, and each amino acid is added sequentially. After the synthesis is complete, the peptide is cleaved from the resin and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
“H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and applications.
Common Reagents and Conditions
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives with different functional groups.
Major Products
The major products formed from these reactions include disulfide-linked dimers, reduced monomers, and various substituted derivatives. These products have distinct properties and applications depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” is used as a building block for the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability .
Biology
In biology, this compound is studied for its role in cellular processes such as antioxidant defense and detoxification. It is a key component of the glutathione system, which protects cells from oxidative stress and maintains redox balance .
Medicine
In medicine, “this compound” is investigated for its potential therapeutic applications. It has been shown to have anti-inflammatory and cytoprotective effects, making it a candidate for treating conditions related to oxidative stress and inflammation .
Industry
In industry, this compound is used in the production of pharmaceuticals, cosmetics, and food additives. Its antioxidant properties make it valuable for preserving the stability and shelf life of products .
Wirkmechanismus
The mechanism of action of “H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” involves its ability to interact with reactive oxygen species (ROS) and other free radicals. The thiol group of cysteine can donate electrons to neutralize ROS, thereby preventing cellular damage. Additionally, this compound can form disulfide bonds with other thiol-containing molecules, modulating their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione (H-Glu-Cys-Gly-OH): The parent compound, known for its antioxidant properties.
Homoglutathione (H-Glu-Cys-Beta-Ala-OH): A variant with beta-alanine instead of glycine, found in some plants.
Ergothioneine: A naturally occurring antioxidant with a similar thiol group.
Uniqueness
“H-gGlu-Cys(1)-Gly-OH.H-gGlu-Cys(1)-Gly-OEt” is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to form both oxidized and reduced forms makes it versatile in various applications .
Eigenschaften
Molekularformel |
C22H36N6O12S2 |
|---|---|
Molekulargewicht |
640.7 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-[(2-ethoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N6O12S2/c1-2-40-18(33)8-26-20(35)14(28-16(30)6-4-12(24)22(38)39)10-42-41-9-13(19(34)25-7-17(31)32)27-15(29)5-3-11(23)21(36)37/h11-14H,2-10,23-24H2,1H3,(H,25,34)(H,26,35)(H,27,29)(H,28,30)(H,31,32)(H,36,37)(H,38,39)/t11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
SPVPFVKYMAGOSM-XUXIUFHCSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


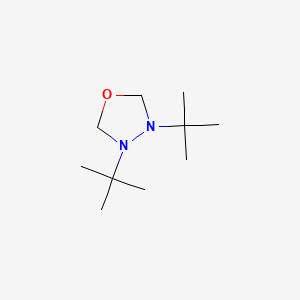
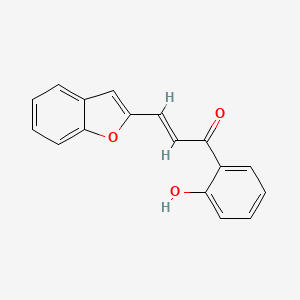

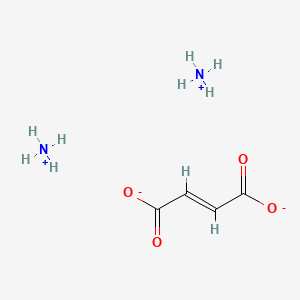

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13825389.png)
![(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13825390.png)
![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
![5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B13825402.png)
